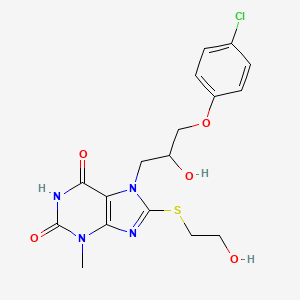![molecular formula C20H19N3O4 B2521675 N'-(2H-1,3-苯并二氧杂环戊烯-5-基)-N-[2-(1-甲基-1H-吲哚-5-基)乙基]乙二酰胺 CAS No. 2034419-00-4](/img/structure/B2521675.png)
N'-(2H-1,3-苯并二氧杂环戊烯-5-基)-N-[2-(1-甲基-1H-吲哚-5-基)乙基]乙二酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic organic compound that features a complex structure incorporating both benzo[d][1,3]dioxole and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
科学研究应用
Chemistry
In chemistry, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to target specific molecular pathways makes it a promising candidate for drug development, particularly in oncology.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which can be applied in various fields including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The benzo[d][1,3]dioxole and indole derivatives are then coupled using a palladium-catalyzed C-N cross-coupling reaction. This step often employs a palladium catalyst such as Pd(PPh3)4 and a base like cesium carbonate in an appropriate solvent.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the coupled product with oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the oxalamide linkage using reducing agents such as lithium aluminum hydride.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of primary amines from the oxalamide linkage.
Substitution: Introduction of nitro or halogen groups on the benzo[d][1,3]dioxole ring.
作用机制
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with cellular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
相似化合物的比较
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1H-indol-3-yl)ethyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
Uniqueness
Compared to similar compounds, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide exhibits unique structural features that enhance its biological activity. The specific positioning of the methyl group on the indole ring and the oxalamide linkage contribute to its higher potency and selectivity in targeting cancer cells .
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-23-9-7-14-10-13(2-4-16(14)23)6-8-21-19(24)20(25)22-15-3-5-17-18(11-15)27-12-26-17/h2-5,7,9-11H,6,8,12H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJBLVSPKRBCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2521593.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2521598.png)
![Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide](/img/structure/B2521599.png)


![(1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2521607.png)

![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2521611.png)
![5,6-dimethyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521612.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2521613.png)

